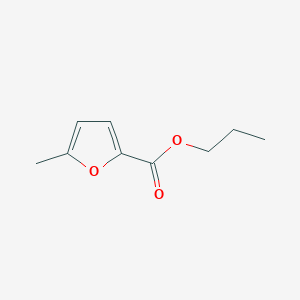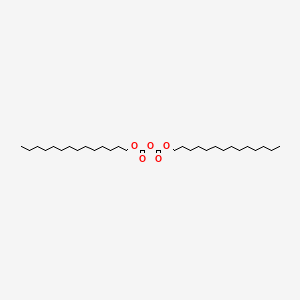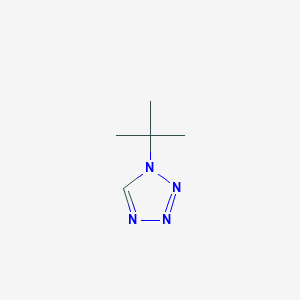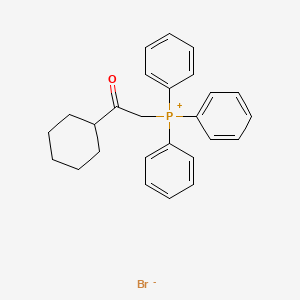
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C26H28BrOP. It is a phosphonium salt, which is often used in various chemical reactions and research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like n-butyllithium for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various substituted phosphonium salts .
Applications De Recherche Scientifique
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Industry: The compound is used in the production of various chemicals and materials
Mécanisme D'action
The mechanism of action of (2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in the Wittig reaction, the compound forms a ylide intermediate that reacts with aldehydes or ketones to produce alkenes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Cyclopropyl-2-oxoethyl)triphenyl-phosphonium Bromide: Similar in structure but with a cyclopropyl group instead of a cyclohexyl group.
(2-Ethoxy-2-oxoethyl)(triphenyl)phosphonium Chloride: Contains an ethoxy group instead of a cyclohexyl group and chloride instead of bromide.
Uniqueness
(2-Cyclohexyl-2-oxoethyl)(triphenyl)phosphanium bromide is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Numéro CAS |
112849-16-8 |
|---|---|
Formule moléculaire |
C26H28BrOP |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(2-cyclohexyl-2-oxoethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H28OP.BrH/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h2-4,7-12,15-20,22H,1,5-6,13-14,21H2;1H/q+1;/p-1 |
Clé InChI |
XHDQIEWXPOEWFR-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


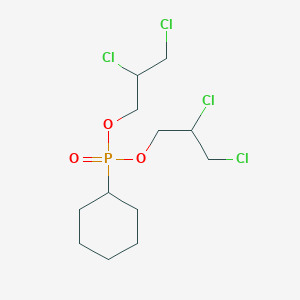
![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
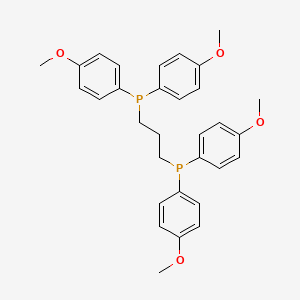
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
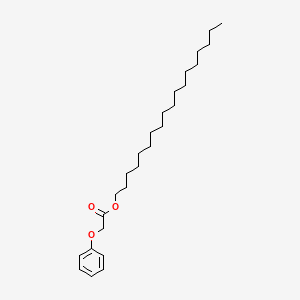
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
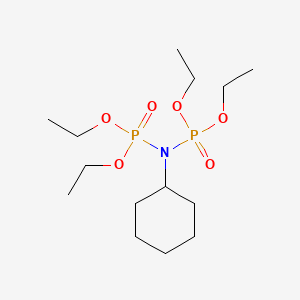
![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
